3-Amino-2-(4-bromophenyl)-2-hydroxypropanoic acid

regioisomer selectivity zinc chelation geometry APN inhibitor scaffold design

3-Amino-2-(4-bromophenyl)-2-hydroxypropanoic acid (CAS 1935540-50-3) is a non-proteinogenic, β-hydroxy-α-amino acid derivative with the molecular formula C₉H₁₀BrNO₃ and a molecular weight of 260.08 g/mol. The compound features a para-bromophenyl substituent at the C2 position, a hydroxyl group at C2, and a primary aminomethyl group at C3 (SMILES: NCC(O)(C(=O)O)c1ccc(Br)cc1), distinguishing it from canonical β-phenylserine regioisomers.

Molecular Formula C9H10BrNO3
Molecular Weight 260.087
CAS No. 1935540-50-3
Cat. No. B2719055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2-(4-bromophenyl)-2-hydroxypropanoic acid
CAS1935540-50-3
Molecular FormulaC9H10BrNO3
Molecular Weight260.087
Structural Identifiers
SMILESC1=CC(=CC=C1C(CN)(C(=O)O)O)Br
InChIInChI=1S/C9H10BrNO3/c10-7-3-1-6(2-4-7)9(14,5-11)8(12)13/h1-4,14H,5,11H2,(H,12,13)
InChIKeyJZEQYXZFSBCRNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Amino-2-(4-bromophenyl)-2-hydroxypropanoic acid (CAS 1935540-50-3): Structural Identity and Physicochemical Baseline for Research Procurement


3-Amino-2-(4-bromophenyl)-2-hydroxypropanoic acid (CAS 1935540-50-3) is a non-proteinogenic, β-hydroxy-α-amino acid derivative with the molecular formula C₉H₁₀BrNO₃ and a molecular weight of 260.08 g/mol . The compound features a para-bromophenyl substituent at the C2 position, a hydroxyl group at C2, and a primary aminomethyl group at C3 (SMILES: NCC(O)(C(=O)O)c1ccc(Br)cc1), distinguishing it from canonical β-phenylserine regioisomers . Its computed logP of approximately 1.79–2.28 places it in a moderate lipophilicity range suitable for blood-brain barrier penetration studies, though no in vivo PK data are currently published [1]. The compound is commercially available at 95% purity from specialty chemical suppliers for research use only .

Why 3-Amino-2-(4-bromophenyl)-2-hydroxypropanoic acid Cannot Be Replaced by Common Phenylserine or Halogenated Amino Acid Analogs


Generic substitution among aryl-substituted β-hydroxy-α-amino acids is unsound because the position of the amino group relative to the hydroxyl and the nature of the halogen substituent jointly dictate the compound's zinc-chelating geometry, hydrogen-bonding capacity, and steric occupancy of enzyme S1 pockets. The 3-amino-2-(4-bromophenyl)-2-hydroxypropanoic acid scaffold places the amino group at the terminal carbon (C3) rather than adjacent to the carboxylate, creating a distinct N–O distance for metal coordination compared to the 2-amino-3-hydroxy regioisomer series exemplified by β-phenylserine [1]. Published SAR on the related 3-amino-2-hydroxyl-3-phenylpropanoic acid platform demonstrates that even a one-carbon shift in the amino group position abolishes APN inhibitory activity unless compensated by a hydroxamate zinc-binding group, underscoring the non-interchangeability of regioisomers [2]. Furthermore, the para-bromine substituent offers unique opportunities for halogen bonding and heavy-atom derivatization that chloro and fluoro analogs cannot replicate, making the brominated variant a distinct chemical biology tool [3].

Quantitative Differentiation Evidence: 3-Amino-2-(4-bromophenyl)-2-hydroxypropanoic acid vs. Closest Analogs


Regioisomeric Differentiation: 3-Amino-2-(4-bromophenyl)- vs. 3-Amino-3-(4-bromophenyl)-2-hydroxypropanoic Acid

The target compound (CAS 1935540-50-3) bears the amino group at C3 and the 4-bromophenyl substituent at C2, whereas its closest regioisomer 3-Amino-3-(4-bromophenyl)-2-hydroxypropanoic acid (CAS 1510333-12-6) places the bromophenyl group at C3 adjacent to the amino group . In the published SAR of the 3-amino-2-hydroxyl-3-phenylpropanoic acid series, the C2-hydroxyl/C3-amino arrangement is critical for productive zinc chelation in metalloaminopeptidases; repositioning the amine to C2 (as in isoserine derivatives) resulted in a >5-fold loss of APN inhibitory potency (bestatin IC₅₀ = 2.55 μM vs. L-isoserine lead 14b IC₅₀ = 12.2 μM) [1]. This scaffold geometry difference is expected to produce distinct metal-binding pharmacophores that cannot be replicated by the regioisomer.

regioisomer selectivity zinc chelation geometry APN inhibitor scaffold design

Halogen-Dependent Lipophilicity: Bromo vs. Chloro vs. Fluoro Analogs

The target compound has a computed logP of 2.277 (ZINC) to approximately 1.79 (clogP), which is elevated relative to the corresponding 4-chloro and 4-fluoro analogs due to the larger size and greater polarizability of bromine [1]. The 4-fluoro analog (CAS 55652-55-6, MW 199.18) is approximately 61 daltons lighter and has a lower logP; the 4-chloro analog (2-Hydroxysaclofen, though a sulfonic acid derivative) demonstrates that chlorine substitution yields a distinct pharmacological profile (GABAB IC₅₀ = 5.1 μM) [2]. The bromine atom's van der Waals radius (1.85 Å) versus chlorine (1.75 Å) and fluorine (1.47 Å) also provides a larger halogen bond donor surface, which has been exploited in serine protease inhibitor design targeting the S1 pocket [3].

logP lipophilicity blood-brain barrier permeability halogen substituent effects

Para-Bromophenyl as a Synthetic Handle: Cross-Coupling Versatility vs. Non-Halogenated Parent

The para-bromine substituent on the target compound provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Buchwald-Hartwig, Sonogashira), enabling late-stage diversification into biaryl, alkenylated, aminated, or alkynylated derivatives [1]. In contrast, the unsubstituted parent compound 3-amino-2-hydroxy-3-phenylpropanoic acid (CAS 6049-55-4) lacks this reactive site and would require less efficient C–H activation strategies for analogous derivatization. The bromine atom can also serve as a heavy-atom label for X-ray crystallographic phasing (anomalous scattering, f'' = 1.28 e⁻ at Cu Kα), which is not possible with the non-halogenated or fluoro analogs [2].

Suzuki coupling building block C–Br functionalization late-stage diversification

Scaffold Relationship to APN/CD13 Inhibitor Pharmacophore: Positioning for Hydroxamate Prodrug Derivatization

The 3-amino-2-hydroxy-3-phenylpropanoic acid scaffold has been validated as the core zinc-binding motif in APN/CD13 inhibitors. In the Zhang et al. 2013 study, compound 7e (a hydroxamate derivative of (2R,3S)-3-amino-2-hydroxyl-3-phenylpropanoic acid) achieved an IC₅₀ of 1.26 ± 0.01 μM against porcine kidney APN, surpassing bestatin (IC₅₀ = 2.55 ± 0.11 μM), and an IC₅₀ of 30.19 ± 1.02 μM on human ES-2 ovarian carcinoma cells versus 60.61 ± 0.1 μM for bestatin [1]. The target compound's 4-bromophenyl substitution provides a para-position halogen that can be further functionalized while preserving the critical 3-amino-2-hydroxy acid zinc-binding motif intact, making it a direct precursor for synthesizing novel APN inhibitor candidates with tunable S1 pocket occupancy [2].

APN/CD13 aminopeptidase N inhibitor hydroxamic acid zinc-binding group

Enzymatic Recognition: D-Threonine Aldolase Substrate Specificity for Brominated Phenylserine Derivatives

The BRENDA enzyme database documents that D-4-bromophenylserine (the 2-amino-3-hydroxy regioisomer of the target compound) is a recognized product of D-threonine aldolase (EC 4.1.2.42), formed from 4-bromobenzaldehyde and glycine [1]. This establishes that the 4-bromophenyl moiety is sterically and electronically compatible with the active site of this class of pyridoxal phosphate-dependent aldolases. The target compound, bearing the bromophenyl group at C2 rather than C3, represents an isomeric probe that can be used to interrogate the substrate specificity and stereochemical course of D-threonine aldolases and related C–C bond-forming enzymes, potentially revealing differences in enantio- and diastereoselectivity compared to the natural phenylserine scaffold [2].

biocatalysis D-threonine aldolase enzymatic synthesis C–C bond formation

Critical Evidence Gap Advisory: Absence of Published Head-to-Head Biological Data

An exhaustive search of PubMed, Google Scholar, ChEMBL, BindingDB, and PubChem BioAssay databases as of May 2026 confirms that no peer-reviewed biological assay data (IC₅₀, Ki, EC₅₀, or cellular activity) have been published for 3-Amino-2-(4-bromophenyl)-2-hydroxypropanoic acid (CAS 1935540-50-3) [1]. The ZINC database entry ZINC000002519145 explicitly notes 'no known activity for this compound' and 'not reported in any publications per ChEMBL' [2]. Consequently, all differentiation claims in this guide are based on: (i) class-level SAR inference from the published 3-amino-2-hydroxyl-3-phenylpropanoic acid literature, (ii) computed physicochemical properties, and (iii) established synthetic chemistry principles. Procurement decisions should account for the fact that biological validation of this specific compound remains to be performed, and any target-specific screening would constitute de novo research.

data gap in vitro pharmacology selectivity panel ADMET

Recommended Research and Industrial Application Scenarios for 3-Amino-2-(4-bromophenyl)-2-hydroxypropanoic acid (CAS 1935540-50-3)


Synthesis of Diversified APN/CD13 Inhibitor Libraries via Late-Stage Suzuki Coupling

The para-bromine atom enables Pd-catalyzed cross-coupling with aryl, heteroaryl, and alkenyl boronic acids to generate focused libraries of 3-amino-2-hydroxy-3-phenylpropanoic acid derivatives bearing diverse S1 pocket-binding groups. Following the SAR framework established by Zhang et al. (2013), the coupled products can be converted to hydroxamic acid derivatives for evaluation as aminopeptidase N/CD13 inhibitors, with the bromine substituent potentially enhancing S1 pocket occupancy through hydrophobic and halogen-bonding interactions [1]. This approach is directly relevant to academic medicinal chemistry groups and biotech companies developing metalloaminopeptidase-targeted anticancer agents.

Heavy-Atom Derivatization for X-ray Crystallographic Phasing of Protein-Ligand Complexes

The bromine atom provides anomalous scattering (f'' ≈ 1.28 e⁻ at Cu Kα wavelength) suitable for single-wavelength anomalous dispersion (SAD) or multiple-wavelength anomalous dispersion (MAD) phasing of protein crystals. The compound can be soaked into pre-formed protein crystals or co-crystallized with target metalloenzymes to facilitate structure determination without the need for selenomethionine incorporation or additional heavy-atom soaking steps [2]. This application is particularly valuable for structural biology core facilities and academic crystallography groups.

Biocatalytic Substrate Specificity Profiling of Threonine Aldolases and Related PLP-Enzymes

The C2-(4-bromophenyl) substitution pattern of this regioisomer, distinct from the natural C3-aryl phenylserine configuration recognized by D-threonine aldolase (EC 4.1.2.42), provides a structurally unique probe for mapping the active site constraints of pyridoxal 5'-phosphate-dependent aldolases [3]. Steady-state kinetic assays comparing this compound with D-4-bromophenylserine can reveal the tolerance of aldolases for aryl group positional isomerism, informing protein engineering campaigns aimed at expanding the substrate scope of these C–C bond-forming biocatalysts for industrial non-canonical amino acid production.

Chemical Biology Probe for Halogen Bonding in Protein-Ligand Interactions

The para-bromine substituent is a demonstrated halogen bond donor in protein-ligand complexes, forming stabilizing interactions with backbone carbonyl oxygens and carboxylate side chains in enzyme active sites [4]. The target compound can be incorporated into peptidomimetic inhibitor scaffolds to systematically evaluate the thermodynamic contribution of halogen bonding (ΔΔG of Br vs. CH₃ or F) to binding affinity in serine proteases, metalloproteases, and other therapeutically relevant enzyme classes through isothermal titration calorimetry (ITC) and high-resolution X-ray crystallography.

Quote Request

Request a Quote for 3-Amino-2-(4-bromophenyl)-2-hydroxypropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.